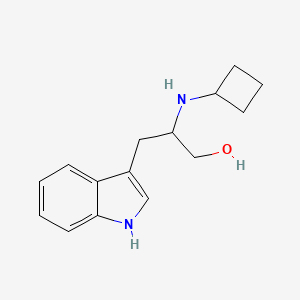
2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A has a unique mechanism of action that involves the modulation of the aryl hydrocarbon receptor (AhR) pathway. AhR is a transcription factor that plays a role in various cellular processes, including cell growth, differentiation, and immune response. This compound A has been found to activate AhR and induce the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of pro-inflammatory cytokine production. In addition, this compound A has been found to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound A is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A. One direction is to further investigate its potential therapeutic effects in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its efficacy and safety. Additionally, research could be conducted on the development of more efficient synthesis methods for this compound A.
Synthesis Methods
The synthesis of 2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A involves the reaction of cyclobutylamine with indole-3-carbaldehyde in the presence of a reducing agent. This reaction yields this compound A as a white solid with a melting point of 120-122°C.
Scientific Research Applications
2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol A has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, this compound A has been found to have neuroprotective effects.
properties
IUPAC Name |
2-(cyclobutylamino)-3-(1H-indol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-10-13(17-12-4-3-5-12)8-11-9-16-15-7-2-1-6-14(11)15/h1-2,6-7,9,12-13,16-18H,3-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTXMTWYCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(CC2=CNC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)
![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)

![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)